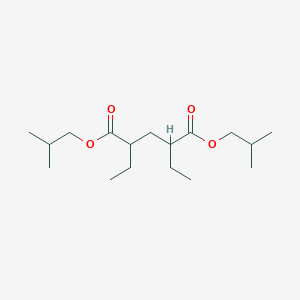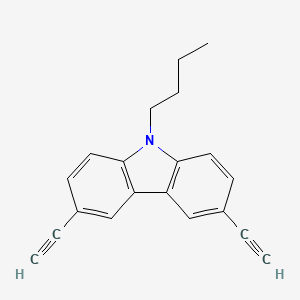
9-Butyl-3,6-diethynylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Butyl-3,6-diethynylcarbazole is an organic compound belonging to the carbazole family. Carbazole derivatives are known for their unique electronic properties and have been extensively studied for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of butyl and ethynyl groups at specific positions on the carbazole ring enhances its electronic properties, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-3,6-diethynylcarbazole typically involves the alkylation of carbazole followed by the introduction of ethynyl groups. One common method includes:
Alkylation: Carbazole is first alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Ethynylation: The butylated carbazole is then subjected to a Sonogashira coupling reaction with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The compound can participate in various substitution reactions, particularly at the ethynyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated carbazole derivatives.
科学研究应用
9-Butyl-3,6-diethynylcarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of optoelectronic devices such as OLEDs and photovoltaic cells due to its excellent electronic properties.
作用机制
The mechanism by which 9-Butyl-3,6-diethynylcarbazole exerts its effects is primarily through its interaction with electronic systems. The ethynyl groups enhance the conjugation of the carbazole ring, allowing for efficient electron transport. This makes it an excellent candidate for use in electronic devices. In biological systems, its interaction with DNA and other biomolecules can lead to potential therapeutic effects, such as anticancer activity.
相似化合物的比较
3,6-Diethynylcarbazole: Lacks the butyl group, resulting in different electronic properties.
9-Butylcarbazole: Lacks the ethynyl groups, affecting its conjugation and electronic properties.
3,6-Dibromo-9-butylcarbazole: Contains bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
Uniqueness: 9-Butyl-3,6-diethynylcarbazole is unique due to the presence of both butyl and ethynyl groups, which enhance its electronic properties and make it suitable for a wide range of applications in optoelectronics and biological research.
属性
CAS 编号 |
426266-07-1 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
9-butyl-3,6-diethynylcarbazole |
InChI |
InChI=1S/C20H17N/c1-4-7-12-21-19-10-8-15(5-2)13-17(19)18-14-16(6-3)9-11-20(18)21/h2-3,8-11,13-14H,4,7,12H2,1H3 |
InChI 键 |
KRPRICBQKWVXDP-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


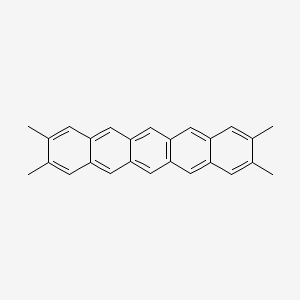
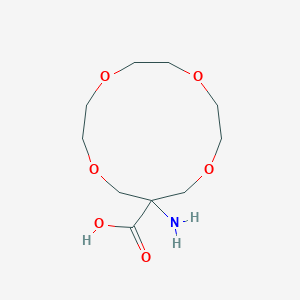
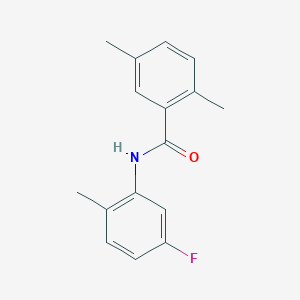
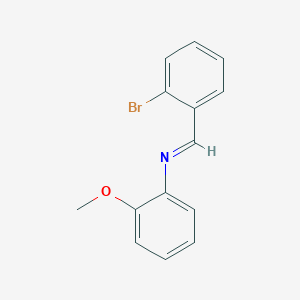
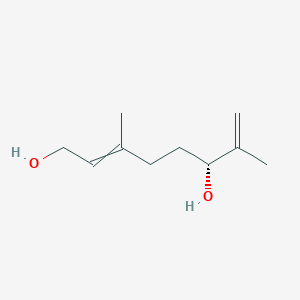
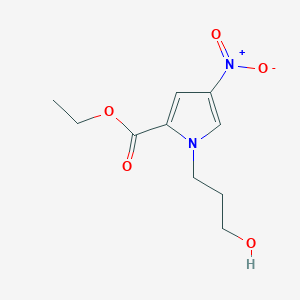
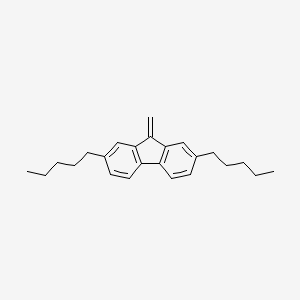
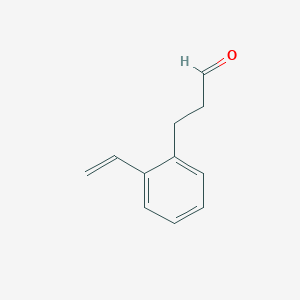

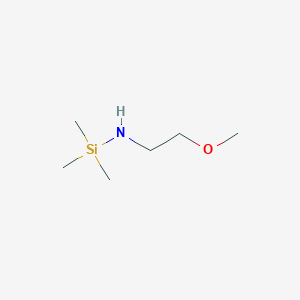
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
